molecular formula C21H22N2O4S4 B2655981 (E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate CAS No. 900134-49-8

(E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate

Cat. No. B2655981
M. Wt: 494.66
InChI Key: GVWABGDVUABKIH-RVDMUPIBSA-N
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Description

(E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S4 and its molecular weight is 494.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

Research has focused on the synthesis and characterization of various thiophene and thiazolidinone derivatives, highlighting their potential in scientific applications. A study by Spoorthy et al. (2021) describes the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, emphasizing their anti-microbial activity and docking studies. This work illustrates the chemical reactivity and potential biological applications of such compounds, showing a direct link to the scientific research applications of the specified chemical (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Mechanistic Studies

Another significant area of research involves mechanistic studies of thiophene derivatives. Michalski et al. (2010) investigated the radiation-induced oligomerization of 3,4-ethylenedioxythiophene and its derivatives, providing insights into the oxidative coupling mechanisms that could be relevant for understanding the reactions and applications of (E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate (Michalski, Sikora, Adamus, & Marcinek, 2010).

Biological Evaluations

The synthesis and biological evaluation of novel thiophene and benzothiophene derivatives highlight their potential as cytotoxic agents. Mohareb et al. (2016) focused on producing cyclized systems with anti-proliferative activity, evaluating their effects against tumor cell lines. This research underscores the relevance of thiophene derivatives in developing therapeutic agents, which could extend to the scientific applications of the chemical (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial Activity

Studies on thiazolidinone derivatives, such as those conducted by Patel, Kumari, and Patel (2012), showcase their antimicrobial properties against a variety of bacterial and fungal strains. This highlights the potential of such compounds, including (E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate, in antimicrobial applications (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S4/c1-4-27-20(26)17-12(2)13(3)30-18(17)22-16(24)8-5-9-23-19(25)15(31-21(23)28)11-14-7-6-10-29-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,22,24)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWABGDVUABKIH-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate

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